

Comprehensive Spectroscopic Characterization of Aripiprazole Related Compound B

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Compound of Interest

Compound Name: Aripiprazole Related Compound B

CAS No.: 1424858-02-5

Cat. No.: B601586

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Executive Summary & Regulatory Context^{[1][2][3]}

Aripiprazole Related Compound B (USP nomenclature) is a critical process-related impurity and degradation product monitored during the manufacturing of Aripiprazole, an atypical antipsychotic. Chemically identified as 7-(4-hydroxybutoxy)-3,4-dihydroquinolin-2(1H)-one, it typically arises from the hydrolysis of the alkylating intermediate (7-(4-chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one) or through oxidative degradation pathways.

Regulatory bodies (ICH, USP, EP) require stringent control of this impurity due to its structural similarity to the active pharmaceutical ingredient (API) and potential to impact drug efficacy and safety profiles. This guide provides a definitive spectroscopic profile (NMR, MS, IR) to assist analytical scientists in the identification, qualification, and quantification of this specific impurity.

Chemical Identity

Parameter	Detail
Common Name	Aripiprazole Related Compound B (USP)
Chemical Name	7-(4-hydroxybutoxy)-3,4-dihydroquinolin-2(1H)-one
CAS Number	889443-20-3
Molecular Formula	C ₁₃ H ₁₇ NO ₃
Molecular Weight	235.28 g/mol
Appearance	White to off-white powder
Solubility	Soluble in DMSO, Methanol, Chloroform



Critical Distinction: Do not confuse this with Aripiprazole EP Impurity B, which refers to 1-(2,3-dichlorophenyl)piperazine (CAS 119532-26-2). This guide focuses exclusively on the USP Related Compound B (Hydroxybutoxy derivative).

Mass Spectrometry (MS) Profiling

Mass spectrometry offers the primary method for trace-level detection. The ionization behavior of Related Compound B is characterized by a stable molecular ion peak and a distinct fragmentation pattern involving the loss of the hydroxybutyl chain.

Experimental Parameters (Recommended)

- Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+ve).
- Instrument: LC-MS/MS (Q-TOF or Triple Quadrupole).
- Source Voltage: 3.5 – 4.5 kV.

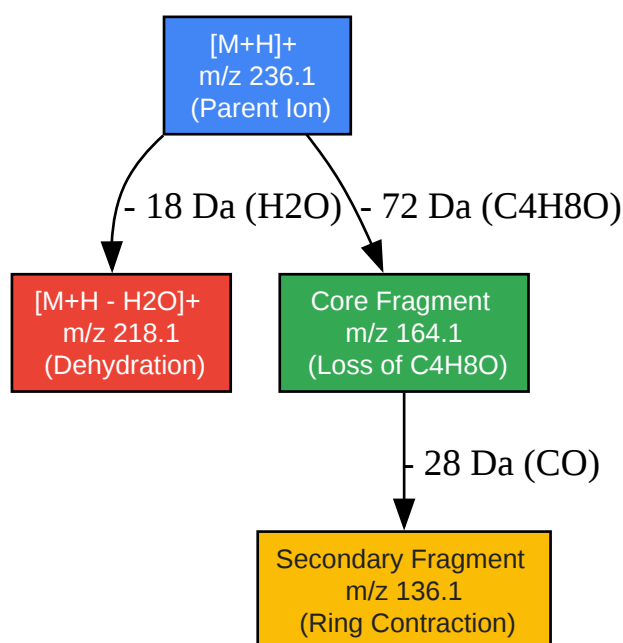
- Cone Voltage: 30 V.

MS Data Interpretation

Ion Type	m/z (Observed)	Interpretation
[M+H] ⁺	236.1	Protonated Molecular Ion (Base Peak)
[M+Na] ⁺	258.1	Sodium Adduct
[M+H - H ₂ O] ⁺	218.1	Dehydration product (loss of terminal -OH)
Fragment A	164.1	7-hydroxy-3,4-dihydroquinolin-2(1H)-one core (Loss of hydroxybutyl chain)
Fragment B	136.1	Ring contraction/CO loss from Fragment A

Fragmentation Pathway

The following diagram illustrates the logical fragmentation pathway observed in MS/MS studies, confirming the presence of the hydroxybutoxy side chain.



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Figure 1: Proposed MS fragmentation pathway for **Aripiprazole Related Compound B**.

Infrared Spectroscopy (IR)[6][7][8]

IR spectroscopy is vital for confirming the functional groups, specifically distinguishing the hydroxyl (-OH) terminus of the impurity from the chloro (-Cl) or bromo (-Br) terminus of the synthetic intermediate.

Key Absorption Bands

Functional Group	Wavenumber (cm ⁻¹)	Intensity	Assignment
O-H Stretch	3350 – 3450	Broad, Medium	Terminal alcohol (Distinguishing feature from Aripiprazole API)
N-H Stretch	3180 – 3220	Sharp, Medium	Lactam ring N-H
C=O Stretch	1650 – 1680	Strong	Amide I (Lactam carbonyl)
C=C (Ar)	1580 – 1620	Medium	Aromatic ring skeletal vibrations
C-O-C Stretch	1240 – 1260	Strong	Aryl alkyl ether linkage
C-H Stretch	2850 – 2950	Medium	Aliphatic CH ₂ of the butoxy chain and quinolinone ring

Diagnostic Insight: The presence of the broad O-H stretch at ~3400 cm⁻¹ combined with the absence of the characteristic C-Cl stretch (600-800 cm⁻¹) confirms the hydrolysis of the chlorobutoxy intermediate.

Nuclear Magnetic Resonance (NMR)[2][7][8][9]

NMR provides the definitive structural elucidation. The data below distinguishes the unique aliphatic chain signals of Related Compound B from the piperazine-containing chain of the API.

^1H NMR Assignments (400 MHz, DMSO- d_6)

Note: Chemical shifts (δ) are relative to TMS at 0.00 ppm.

Position	Proton Count	Multiplicity	Chemical Shift (δ ppm)	Coupling Constant (J Hz)	Assignment Logic
NH	1H	Singlet (br)	10.02	-	Lactam amide proton (exchangeable).
H-5	1H	Doublet	7.05	8.3	Aromatic proton ortho to ring junction.
H-6	1H	Doublet of Doublets	6.52	8.3, 2.4	Aromatic proton meta to ether linkage.
H-8	1H	Doublet	6.38	2.4	Aromatic proton ortho to ether linkage (shielded).
O-CH ₂ (1')	2H	Triplet	3.94	6.4	Methylene adjacent to phenoxy oxygen.
CH ₂ -OH (4')	2H	Triplet	3.44	6.3	Methylene adjacent to terminal hydroxyl.
Lactam (H-4)	2H	Triplet	2.78	7.5	Benzylic methylene of quinolinone ring.

Lactam (H-3)	2H	Triplet	2.41	7.5	Methylene alpha to carbonyl.
CH ₂ (2', 3')	4H	Multiplet	1.55 – 1.75	-	Central methylenes of the butyl chain.
OH	1H	Broad Singlet	4.45	-	Terminal hydroxyl (visible in dry DMSO).

¹³C NMR Assignments (100 MHz, DMSO-d₆)

- Carbonyl (C=O): 170.5 ppm
- Aromatic Carbons: 158.2 (C-7), 138.5 (C-9), 128.5 (C-5), 115.8 (C-10), 108.2 (C-6), 102.1 (C-8).
- Aliphatic Carbons: 67.5 (O-CH₂), 60.8 (CH₂-OH), 30.5 (C-4), 29.2 (C-2'), 25.6 (C-3'), 24.2 (C-3).

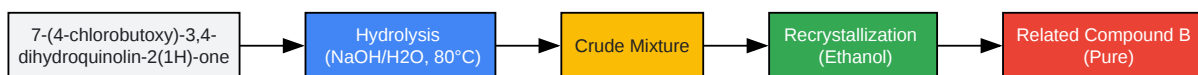
Experimental Protocol: Isolation & Preparation

While often available as a certified reference standard, Related Compound B can be synthesized for research purposes via the controlled hydrolysis of the chlorobutoxy intermediate.

Synthesis Workflow

- Starting Material: 7-(4-chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Reagent: Aqueous NaOH (10%) or KOH.
- Solvent: DMSO or DMF/Water mixture.
- Conditions: Heat at 80°C for 4-6 hours.

- Workup: Dilute with water, extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄.
- Purification: Recrystallization from Ethanol or Flash Chromatography (DCM:MeOH 95:5).



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Figure 2: Synthesis and isolation workflow for **Aripiprazole Related Compound B**.

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